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Fli-1-IN-1 (fumarate)

Cat. No.: B12381781
M. Wt: 704.8 g/mol
InChI Key: HWNYNVKCGCJJCM-APRRGZKTSA-N
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Description

The ETS Transcription Factor Family and FLI1

The E26 transformation-specific (ETS) family is one of the largest groups of transcription factors, found exclusively in animals. wikipedia.org In humans, this family comprises 28 distinct genes. wikipedia.org All members of the ETS family are characterized by a highly conserved DNA-binding domain known as the ETS domain. wikipedia.org This domain enables them to recognize and bind to a specific DNA sequence with a core of GGA(A/T). wikipedia.org

ETS transcription factors are involved in a wide array of cellular processes, including cell proliferation, differentiation, migration, and apoptosis (programmed cell death). wikipedia.orgtaylorandfrancis.com Due to their central role in these fundamental processes, the dysregulation of ETS factor activity is frequently associated with the development of cancer. wikipedia.orgprobiologists.com

FLI1 is a key member of the ETS family. nih.gov It shares significant structural and functional similarities with other members, particularly ERG. pnas.org Like other ETS factors, FLI1 can act as a transcriptional activator or repressor, and its specific function is often determined by its interaction with other proteins. wikipedia.orgnih.gov

FLI1 in Normal Physiological Development and Homeostasis

FLI1 is essential for the normal development and maintenance of various tissues and organ systems. nih.govarcjournals.org Its expression is critical during embryonic development and continues to play a vital role in adult life. ashpublications.orgahajournals.org

FLI1 is a master regulator of hematopoiesis, the process by which all mature blood cells are generated from hematopoietic stem cells (HSCs). nih.govnih.gov It is expressed in HSCs and various hematopoietic progenitor cells. nih.govashpublications.org FLI1 plays a crucial role in maintaining the balance between self-renewal and differentiation of HSCs. ashpublications.org

Erythroid Differentiation: FLI1 expression levels are critical for proper erythropoiesis (red blood cell production). Overexpression of FLI1 can inhibit erythroid differentiation. nih.gov It appears to suppress the response to erythropoietin (EPO), a hormone that stimulates red blood cell production, favoring proliferation of erythroid progenitors over their differentiation. nih.gov

Megakaryocytic Differentiation: FLI1 is essential for the development of megakaryocytes, the cells responsible for producing platelets. pnas.orgarcjournals.org It directly regulates the expression of several genes necessary for terminal megakaryocytic differentiation. arcjournals.org

Myeloid and T-cell Lineages: FLI1 is also involved in the development and function of myeloid and T-cells, further highlighting its broad role in the hematopoietic system. nih.govnih.gov

FLI1 is a key player in vasculogenesis, the formation of new blood vessels, and in maintaining the function of endothelial cells that line the blood vessels. nih.govahajournals.org It is considered a bona fide marker of endothelial cells during early development. pnas.org FLI1 promotes endothelial cell survival and regulates the expression of numerous genes critical for vascular morphogenesis. ahajournals.orgdntb.gov.ua Studies have shown that FLI1 can influence the differentiation potential of multipotent progenitor cells, guiding them towards an endothelial fate. ahajournals.orgresearchgate.netahajournals.org

FLI1 plays a significant role in modulating the immune response. mdpi.comresearchgate.net It is expressed in various immune cells, including T-cells, B-cells, and macrophages. nih.gov FLI1 can influence the production of cytokines and chemokines, which are signaling molecules that orchestrate inflammatory responses. nih.govoup.com Dysregulation of FLI1 expression has been implicated in autoimmune diseases such as systemic lupus erythematosus (SLE) and systemic sclerosis. mdpi.comnih.govnih.gov In breast cancer, FLI1 expression has been linked to the level of immune cell infiltration in the tumor microenvironment. nih.gov

Aberrant FLI1 Expression and Dysregulation in Pathological Contexts

While essential for normal physiology, the aberrant expression of FLI1 is a hallmark of several diseases, particularly cancer. nih.govresearchgate.net Overexpression of FLI1 can drive tumorigenesis by promoting sustained proliferation, inhibiting apoptosis, and stimulating angiogenesis. researchgate.net

FLI1 overexpression has been observed in various hematological malignancies, including acute myeloid leukemia and diffuse large B-cell lymphoma. arcjournals.org It is also implicated in solid tumors such as melanoma, astrocytoma, and various carcinomas. arcjournals.orgnih.gov In some cancers, like melanoma, strong FLI1 expression can be a diagnostic pitfall, as it may lead to misinterpretation of the tumor type. nih.gov

EWS-FLI1 Fusion Oncoprotein in Ewing Sarcoma (EwS)

The EWS-FLI1 fusion oncoprotein is the defining molecular feature of Ewing Sarcoma, present in approximately 85% of cases. youtube.com This chimeric protein is a more potent transcriptional activator than the normal FLI1 protein. nih.gov The EWS portion of the fusion protein provides a strong transactivation domain, which, when combined with the DNA-binding domain of FLI1, leads to the aberrant activation and repression of a multitude of target genes. nih.govyoutube.com

The EWS-FLI1 oncoprotein is considered the primary driver of Ewing Sarcoma, and its presence is crucial for the initiation and maintenance of the malignant phenotype. biorxiv.orgnih.govebi.ac.uk It disrupts normal cellular processes, leading to uncontrolled cell growth, blockage of differentiation, and increased cell survival, all of which are hallmarks of cancer. nih.govyoutube.com The development of therapeutic strategies that specifically target the EWS-FLI1 fusion protein is a major focus of research in the field of Ewing Sarcoma. patsnap.comaminer.org Recent studies have explored the use of small molecules to disrupt the function of EWS-FLI1, offering potential new avenues for treatment. biorxiv.orgnih.gov

Data Tables

Table 1: Role of FLI1 in Hematopoietic Lineage Differentiation

LineageRole of FLI1Key Findings
Erythroid Inhibits differentiationOverexpression of FLI1 suppresses erythroid differentiation in favor of proliferation. nih.gov
Megakaryocytic Promotes differentiationEssential for the development of megakaryocytes and platelet production. pnas.orgarcjournals.org
Myeloid Involved in developmentPlays a role in the development and function of myeloid cells. nih.govnih.gov
T-cell Involved in developmentContributes to the development and function of T-cells. nih.govnih.gov

Table 2: Pathological Contexts of Aberrant FLI1 Expression

DiseaseRole of Aberrant FLI1Key Findings
Ewing Sarcoma Oncogenic driver (as EWS-FLI1 fusion)The EWS-FLI1 fusion protein acts as a potent, aberrant transcription factor. nih.govyoutube.com
Acute Myeloid Leukemia OverexpressionAssociated with disease progression. arcjournals.org
Melanoma OverexpressionCan be a diagnostic marker, but also a potential pitfall in diagnosis. nih.gov
Systemic Lupus Erythematosus DysregulationImplicated in the pathogenesis of the disease. mdpi.comnih.govnih.gov

Compound Names Mentioned in this Article

Fli-1-IN-1 (fumarate)

Erythropoietin (EPO)

Calcimycin

Cantharidin A (Can A)

LY2835219

Mithramycin

Lumefantrine

12-O-tetradecanoylphorbol-13-acetate (TPA)

A75

Genetic Basis of EWS-FLI1 Translocation (t(11;22)(q24;q12))

Ewing sarcoma, a rare and aggressive cancer of the bone and soft tissues, is characterized by a specific chromosomal translocation, t(11;22)(q24;q12). mdpi.comatlasgeneticsoncology.orgnih.govnih.gov This event involves the fusion of the EWSR1 gene on chromosome 22 with the FLI1 gene on chromosome 11. nih.govnih.govsigmaaldrich.com The result of this translocation is the production of a chimeric EWS-FLI1 fusion protein. nih.gov This specific genetic rearrangement is a defining feature of Ewing sarcoma and is found in the majority of cases. nih.govstanford.edu

EWS-FLI1 as a Chimeric Transcription Factor and Oncogenic Driver

The EWS-FLI1 fusion protein acts as an aberrant transcription factor and is the primary oncogenic driver in Ewing sarcoma. mdpi.comnih.govnih.gov It combines the N-terminal transactivation domain of the EWS protein with the DNA-binding domain of the FLI1 protein. nih.gov This fusion results in a protein with potent transforming capabilities, far exceeding those of the normal FLI1 protein. nih.govscilit.com The continued expression of EWS-FLI1 is essential for maintaining the malignant state of the tumor cells. nih.gov The oncogenic activity of EWS-FLI1 is dependent on its expression levels, with either excessive or insufficient amounts being detrimental to the cancer cells, a concept known as the "Goldilocks" principle. nih.gov

Transcriptional Reprogramming by EWS-FLI1

As a potent transcription factor, EWS-FLI1 dramatically alters the transcriptional landscape of the cell. nih.govaacrjournals.org It achieves this by binding to specific DNA sequences and recruiting various protein partners, leading to widespread changes in gene expression that drive the cancer phenotype. nih.govpnas.org This reprogramming involves both the activation of cancer-promoting genes and the repression of tumor-suppressing genes. mdpi.com

EWS-FLI1 activates a host of genes that promote cell proliferation and survival. mdpi.com Notable among these are:

Insulin-like growth factor 1 receptor (IGF-1R): A key player in cell growth and survival pathways.

c-Myc: A potent oncogene that drives cell proliferation and is implicated in the upregulation of other cancer-related genes like GLI1. nih.gov

Cyclin D1: A critical regulator of the cell cycle, promoting progression through the G1 phase. pnas.org

The activation of these and other target genes contributes significantly to the uncontrolled growth characteristic of Ewing sarcoma. nih.gov

Concurrently with activating oncogenes, EWS-FLI1 represses the expression of several tumor suppressor genes. mdpi.com This dual function is crucial for its oncogenic activity. mdpi.com Examples of downregulated genes include:

Forkhead box protein O1 (FOXO1): A transcription factor involved in apoptosis and cell cycle arrest. nih.gov EWS-FLI1 can inhibit FOXO1 activity through phosphorylation. mdpi.com

p21 (CDKN1A): A potent cell cycle inhibitor.

Transforming growth factor-beta receptor II (TGF-βRII): A key component of a signaling pathway that normally inhibits cell growth. mdpi.com

The suppression of these genes removes critical brakes on cell proliferation and survival, further fueling the malignant process.

A distinctive feature of EWS-FLI1 is its ability to bind to repetitive GGAA sequences, known as microsatellites, in the genome. nih.govnih.govelifesciences.orgplos.org These GGAA microsatellites often function as enhancer elements. nih.govmdpi.com EWS-FLI1's binding to these sites can create novel enhancers, leading to the aberrant activation of nearby genes. elifesciences.orgyoutube.com The number of GGAA repeats can influence the level of gene activation, with more repeats generally leading to stronger activation. nih.govmdpi.com This binding to GGAA microsatellites is a key mechanism by which EWS-FLI1 reprograms the cell's transcriptional output and is a critical aspect of its oncogenic function. nih.govelifesciences.org

Role in Cellular Transformation and Maintenance of Malignant Phenotype

The expression of EWS-FLI1 is sufficient to transform certain cell types, such as NIH3T3 fibroblasts, into a cancerous state. nih.govnih.gov This transformation is characterized by uncontrolled cell growth and the ability to form tumors. nih.gov Furthermore, the continued presence of the EWS-FLI1 oncoprotein is required for the survival and proliferation of Ewing sarcoma cells, highlighting its central role in maintaining the malignant phenotype. nih.govnih.gov Inhibition of EWS-FLI1 function has been shown to suppress the transformed phenotype of Ewing sarcoma cells. nih.gov The oncoprotein achieves this by orchestrating a complex network of gene regulation that promotes proliferation, inhibits differentiation, and alters the cellular metabolism to support rapid growth. mdpi.comnih.gov

FLI1 and EWS-FLI1 in Other Malignancies and Diseases

The roles of FLI1 and the EWS-FLI1 oncoprotein extend beyond their initial discoveries and are implicated in a range of other malignancies and diseases.

Leukemias (e.g., Friend Virus-Induced Erythroleukemia)

The initial identification of FLI1 was in the context of erythroleukemias induced by the Friend Murine Leukemia Virus (F-MuLV). wikipedia.orgnih.gov In approximately 75% of these cases, the F-MuLV integrates into the host genome at the Fli-1 locus, leading to its overexpression. nih.govnih.gov This constitutive activation of FLI1 in erythroblasts disrupts normal erythroid differentiation and promotes uncontrolled proliferation. wikipedia.orgatlasgeneticsoncology.org

Beyond Friend virus-induced leukemias, aberrant FLI1 expression is also associated with other leukemias. atlasgeneticsoncology.org For instance, it has been implicated in human Acute Myelogenous Leukemia (AML), where alterations in other genes can lead to increased FLI1 activity. atlasgeneticsoncology.orgashpublications.org Studies have shown that both high and low levels of FLI1 expression can be adverse prognostic factors in AML. ashpublications.org Furthermore, FLI1 expression has been noted in various hematolymphoid neoplasms, which can sometimes create diagnostic challenges due to its use as a marker for other cancers like Ewing's sarcoma. nih.gov

Other Solid Tumors (e.g., Breast Cancer, Melanoma, Lymphomas, Hepatocellular Carcinoma, Glioblastoma)

The influence of FLI1 and its fusion protein EWS-FLI1 extends to a variety of solid tumors.

Breast Cancer: In breast cancer, the role of FLI1 appears to be complex. Some studies suggest that loss of FLI1 expression is associated with more aggressive phenotypes and shorter survival. nih.gov Experimental studies have shown that re-expressing FLI1 in invasive breast cancer cells can inhibit cellular growth, migration, and invasion. nih.gov This suggests FLI1 may act as a tumor suppressor in this context.

Melanoma: While the EWS-FLI1 fusion is characteristic of Ewing's sarcoma, the EWS gene itself is also involved in malignant melanoma of soft parts. tandfonline.com

Lymphomas: FLI1 expression is observed in a significant percentage of non-Hodgkin's lymphomas. nih.govnih.gov Specifically, high levels of FLI1 positivity have been reported in lymphoblastic lymphoma. nih.gov This expression can sometimes complicate the differential diagnosis of small round cell tumors. nih.gov

Hepatocellular Carcinoma (HCC): Overexpression of the EWSR1 gene, one of the components of the EWS-FLI1 fusion, has been linked to a poor prognosis in patients with HCC. nih.gov Upregulation of EWSR1 is associated with more advanced tumor stages. nih.gov

Glioblastoma: Research has indicated that targeting FLI1 could be a potential therapeutic strategy for glioblastoma multiforme (GBM). researchgate.net

Table 1: Role of FLI1 and EWS-FLI1 in Various Solid Tumors

Tumor Type Role of FLI1/EWS-FLI1 Key Research Findings
Breast Cancer Appears to have a tumor-suppressive role. Loss of FLI1 expression is linked to more aggressive phenotypes and reduced survival. nih.gov
Melanoma The EWS gene is implicated in malignant melanoma of soft parts. EWS gene fusions are a known factor in this type of melanoma. tandfonline.com
Lymphomas FLI1 is expressed in a subset of non-Hodgkin's lymphomas. High FLI1 expression is noted in lymphoblastic lymphoma. nih.gov
Hepatocellular Carcinoma Overexpression of EWSR1 is a negative prognostic factor. Increased EWSR1 levels correlate with advanced tumor stages. nih.gov
Glioblastoma FLI1 is being explored as a potential therapeutic target. Targeting FLI1 shows promise in preclinical models of glioblastoma. researchgate.net

Autoimmune Diseases (e.g., Systemic Lupus Erythematosus, Systemic Sclerosis)

FLI1 plays a significant role in the pathogenesis of certain autoimmune diseases by regulating immune cell function and the production of inflammatory molecules. nih.gov

Systemic Lupus Erythematosus (SLE): In SLE, a chronic autoimmune disease, FLI1 expression is elevated and has been associated with disease activity. nih.govmdpi.com It is implicated in the development of lupus nephritis, a serious kidney complication of SLE. mdpi.comresearchgate.net Studies have shown that FLI1 can directly regulate the expression of inflammatory mediators like Interleukin-6 (IL-6), which is known to be involved in the pathogenesis of lupus. nih.gov Reducing FLI1 expression in mouse models of lupus has been shown to decrease kidney damage and improve survival. nih.govresearchgate.net

Systemic Sclerosis (SSc): In contrast to SLE, systemic sclerosis (scleroderma) is associated with a deficiency of FLI1. nih.govnih.gov SSc is characterized by fibrosis of the skin and internal organs. nih.gov The reduced expression of FLI1 in fibroblasts and endothelial cells is thought to be a key factor in the development of the fibrotic and vascular features of the disease. nih.govnih.govmdpi.com This deficiency can be caused by epigenetic suppression of the FLI1 gene. nih.gov

Table 2: Involvement of FLI1 in Autoimmune Diseases

Disease Role of FLI1 Key Research Findings
Systemic Lupus Erythematosus (SLE) Overexpressed and promotes inflammation. Elevated FLI1 levels correlate with disease activity and nephritis. nih.govmdpi.com Regulates inflammatory cytokines like IL-6. nih.gov
Systemic Sclerosis (SSc) Deficient, leading to fibrosis and vascular damage. FLI1 deficiency is a key predisposing factor. nih.govnih.govmdpi.com Epigenetic suppression of FLI1 is observed in patients. nih.gov

Inflammation and Sepsis

The regulatory role of FLI1 extends to broader inflammatory processes and conditions like sepsis. mdpi.comnih.gov FLI1 can control the expression of various inflammatory mediators, including cytokines and chemokines. nih.govnih.gov

In the context of sepsis, a life-threatening response to infection, FLI1 levels are upregulated. nih.gov Research in murine models of sepsis has shown that increased FLI1 contributes to pericyte loss and vascular dysfunction, which are critical components of sepsis-related organ failure. nih.gov Knocking out FLI1 in pericytes in these models prevented vascular leakage and improved survival, suggesting that FLI1 is a key regulator of vascular inflammation during sepsis. nih.gov The mechanism appears to involve FLI1's role in promoting pyroptosis, a form of inflammatory cell death, in pericytes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H48N2O10 B12381781 Fli-1-IN-1 (fumarate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C39H48N2O10

Molecular Weight

704.8 g/mol

IUPAC Name

(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-[4-[5-(4-methylpiperazin-1-yl)pentoxy]phenyl]-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol;(E)-but-2-enedioic acid

InChI

InChI=1S/C35H44N2O6.C4H4O4/c1-36-17-19-37(20-18-36)16-8-5-9-21-42-27-14-12-26(13-15-27)35-29(25-10-6-4-7-11-25)24-32(38)34(35,39)33-30(41-3)22-28(40-2)23-31(33)43-35;5-3(6)1-2-4(7)8/h4,6-7,10-15,22-23,29,32,38-39H,5,8-9,16-21,24H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t29-,32+,34+,35-;/m0./s1

InChI Key

HWNYNVKCGCJJCM-APRRGZKTSA-N

Isomeric SMILES

CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)[C@]34[C@@H](C[C@H]([C@]3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)C34C(CC(C3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Fli 1 in 1 Fumarate As a Molecular Modulator of Fli1/ews Fli1 Activity

Discovery and Rationale for Targeting FLI1/EWS-FLI1

Friend leukemia virus integration 1 (FLI1) is a member of the ETS family of transcription factors, which are crucial for various cellular processes. nih.govnih.gov In a significant percentage of Ewing sarcoma cases, a specific chromosomal translocation occurs between chromosomes 11 and 22, leading to the fusion of the EWS gene with the FLI1 gene. nih.govpatsnap.com This event produces the oncogenic fusion protein EWS-FLI1, which is considered a primary driver of this aggressive cancer. nih.govpatsnap.comnih.gov

The EWS-FLI1 fusion protein functions as an aberrant transcription factor, altering the expression of genes involved in critical cellular functions like cell growth, proliferation, and survival. patsnap.comnih.govnih.gov This aberrant transcriptional activity is central to the malignant transformation and progression of Ewing sarcoma. nih.govnih.gov Given that the EWS-FLI1 fusion protein is uniquely expressed in tumor cells and is essential for their survival, it presents an ideal and highly specific target for therapeutic intervention. patsnap.commdpi.com The rationale for targeting FLI1/EWS-FLI1 lies in the potential to disrupt its oncogenic activity, thereby inhibiting tumor growth and inducing cancer cell death. nih.govpatsnap.com

Classification as a Small Molecule Inhibitor

Fli-1-IN-1 (fumarate) is classified as a small molecule inhibitor. patsnap.commedchemexpress.com This classification is based on its ability to directly interact with and modulate the function of the FLI1 and EWS-FLI1 proteins. medchemexpress.com Small molecule inhibitors are low molecular weight organic compounds that can enter cells and bind to specific protein targets, thereby altering their activity. patsnap.com In the context of cancer therapy, these inhibitors are designed to interfere with the function of proteins that are critical for tumor growth and survival. nih.gov The development of small molecule inhibitors against transcription factors like EWS-FLI1 has been a significant focus of research, as these proteins have historically been considered "undruggable" due to their complex structures. nih.govresearchgate.net Fli-1-IN-1 (fumarate) represents a promising advancement in this area, offering a targeted approach to inhibit the oncogenic activity of EWS-FLI1. nih.govpatsnap.com

Specific Targeting Mechanisms

The inhibitory action of Fli-1-IN-1 (fumarate) is achieved through several specific mechanisms that ultimately disrupt the oncogenic function of the FLI1/EWS-FLI1 protein. These mechanisms include direct binding to the protein, inhibition of crucial protein-protein interactions, and disruption of its DNA binding activity.

Direct Binding to FLI1/EWS-FLI1 Protein

Fli-1-IN-1 (fumarate) has been shown to directly bind to the EWS-FLI1 protein. nih.govmedchemexpress.com This direct interaction is a key aspect of its mechanism of action, as it is the initial step that leads to the subsequent inhibition of the protein's functions. The binding of Fli-1-IN-1 (fumarate) to EWS-FLI1 can induce conformational changes in the protein, which in turn can affect its ability to interact with other molecules, such as other proteins or DNA. researchgate.net The development of small molecules that can directly bind to and inhibit transcription factors like EWS-FLI1 has been a significant challenge in drug discovery. nih.gov

Inhibition of EWS-FLI1 Protein-Protein Interactions (e.g., with RNA Helicase A)

A critical aspect of EWS-FLI1's oncogenic activity is its interaction with other cellular proteins. nih.gov One such crucial interaction is with RNA Helicase A (RHA). nih.govresearchgate.net The binding of EWS-FLI1 to RHA is important for its function in promoting tumor growth. nih.gov Fli-1-IN-1 (fumarate) has been demonstrated to inhibit the interaction between EWS-FLI1 and RHA. nih.govmedchemexpress.com By blocking this protein-protein interaction, Fli-1-IN-1 (fumarate) disrupts the cellular machinery that the EWS-FLI1 oncoprotein relies on to exert its effects. researchgate.net Research has shown that inhibiting this specific interaction can lead to a reduction in the growth of Ewing sarcoma cells. nih.gov The small molecule YK-4-279, a compound related to Fli-1-IN-1, has also been shown to disrupt the EWS-FLI1-RHA complex. nih.govsemanticscholar.org

Disruption of FLI1/EWS-FLI1 DNA Binding Activity

As a transcription factor, the primary function of EWS-FLI1 is to bind to specific DNA sequences and regulate the expression of target genes. patsnap.comyoutube.com Fli-1-IN-1 (fumarate) has been shown to disrupt the DNA binding activity of EWS-FLI1. nih.gov By preventing the EWS-FLI1 protein from binding to its target sites on the DNA, Fli-1-IN-1 (fumarate) effectively blocks its ability to drive the aberrant gene expression program that is responsible for the development and progression of Ewing sarcoma. nih.govplos.org This disruption of DNA binding is a direct consequence of the inhibitor's interaction with the protein and is a key mechanism through which it exerts its anti-cancer effects. nih.govscispace.com

Molecular and Cellular Mechanisms of Action of Fli 1 in 1 Fumarate

Effects on Transcription and Gene Expression Regulation

Fli-1-IN-1 (fumarate) primarily exerts its effects by modulating the transcriptional landscape of cancer cells, specifically those driven by the EWS-FLI1 fusion protein. This aberrant transcription factor, a hallmark of Ewing sarcoma, is responsible for driving the oncogenic program by altering the expression of a vast array of genes. mdpi.comoatext.com

Modulation of EWS-FLI1 Downstream Target Genes

The EWS-FLI1 fusion protein functions as a transcriptional activator for a set of genes crucial for tumor growth and survival. mdpi.com It achieves this by binding to specific DNA sequences, often characterized by GGAA microsatellite repeats, in the promoter and enhancer regions of its target genes. mdpi.com This binding leads to the recruitment of the cellular machinery necessary for gene transcription, ultimately resulting in the upregulation of oncogenic proteins. mdpi.com

Fli-1-IN-1 (fumarate) has been shown to interfere with this process. By targeting the EWS-FLI1 protein, the compound can modulate the expression of these downstream target genes. medchemexpress.commedchemexpress.com This interference can lead to a reduction in the expression of genes that are normally activated by EWS-FLI1. For instance, genes involved in cell proliferation and survival, which are typically upregulated in Ewing sarcoma, may be downregulated following treatment with Fli-1-IN-1 (fumarate). e-century.usnih.gov

One of the key target genes of EWS-FLI1 is NR0B1 (also known as DAX1). mdpi.comnih.govnih.gov EWS-FLI1 directly binds to the NR0B1 promoter, leading to its increased expression. mdpi.com NR0B1 itself is a transcriptional co-repressor, and its interaction with EWS-FLI1 is thought to be important for the oncogenic phenotype. nih.gov By inhibiting EWS-FLI1, Fli-1-IN-1 (fumarate) would be expected to decrease the expression of NR0B1, thereby altering the transcriptional network controlled by this fusion protein.

Other notable downstream targets of EWS-FLI1 that are likely affected by Fli-1-IN-1 (fumarate) include genes involved in cell cycle regulation and DNA damage repair. e-century.us The modulation of these genes contributes to the anti-tumor effects observed with this compound in preclinical models.

Transcriptional Derepression and Upregulation of Suppressed Genes

In addition to activating oncogenes, EWS-FLI1 also functions as a transcriptional repressor, silencing the expression of tumor suppressor genes. mdpi.come-century.us This repression is often achieved by EWS-FLI1 displacing other transcription factors from the promoters of these genes. mdpi.com

A significant consequence of inhibiting EWS-FLI1 with Fli-1-IN-1 (fumarate) is the derepression of these silenced genes. This leads to an upregulation of tumor-suppressive proteins, which can in turn inhibit cancer cell growth and promote apoptosis. For example, studies have shown that knockdown of EWS-FLI1 leads to increased expression of genes that are normally repressed by the fusion protein. mdpi.com This suggests that Fli-1-IN-1 (fumarate) could restore the expression of critical tumor suppressors.

One example of a gene repressed by EWS-FLI1 is FOXO1. nih.gov FOXO1 acts as a tumor suppressor in Ewing sarcoma, and its expression is inhibited by the fusion protein. nih.gov By inhibiting EWS-FLI1, Fli-1-IN-1 (fumarate) could potentially lead to the reactivation of FOXO1 expression, contributing to its anti-cancer activity.

Impact on Protein Dynamics and Modifications

The activity and stability of the FLI1 and EWS-FLI1 proteins are regulated by post-translational modifications, including phosphorylation. Fli-1-IN-1 (fumarate) can indirectly influence these dynamics by altering the cellular signaling pathways that control these modifications.

Influence on FLI1 Phosphorylation Status

The phosphorylation of the native FLI1 protein is a complex process that can either enhance or inhibit its activity depending on the specific site of phosphorylation and the cellular context. atlasgeneticsoncology.orgnih.gov For instance, phosphorylation of FLI1 at certain residues can be modulated by intracellular calcium levels and is controlled by phosphatases like PP2A. atlasgeneticsoncology.org This modification can affect FLI1's ability to bind to DNA, interact with other proteins, and activate transcription. atlasgeneticsoncology.org

In some contexts, reduced phosphorylation of FLI1 is associated with increased activity. For example, the interaction of FLI1 with RUNX1, a key factor in megakaryocytic differentiation, is dependent on the dephosphorylation of a specific serine residue on FLI1. nih.gov

While direct studies on the effect of Fli-1-IN-1 (fumarate) on FLI1 phosphorylation are limited, its impact on signaling pathways downstream of EWS-FLI1 could indirectly affect the kinases and phosphatases that regulate FLI1 phosphorylation. For example, EWS-FLI1 is known to be phosphorylated in response to DNA damage by kinases such as p38 MAPKs. nih.gov By inhibiting EWS-FLI1 activity, Fli-1-IN-1 (fumarate) might alter the feedback loops that control these signaling pathways, thereby influencing the phosphorylation state of both FLI1 and the fusion protein itself.

Regulation of EWS-FLI1 Protein Stability

The stability of the EWS-FLI1 protein is a critical factor in its oncogenic function. The protein has a relatively short half-life of 2 to 4 hours and is degraded through the ubiquitin-proteasome system. nih.gov This rapid turnover suggests that the continuous expression and stability of EWS-FLI1 are essential for maintaining the malignant phenotype of Ewing sarcoma cells. nih.gov

The ubiquitination of EWS-FLI1, which marks it for degradation, occurs at specific lysine (B10760008) residues within the FLI1 portion of the fusion protein. nih.gov Mutation of these sites can lead to a more stable protein. nih.gov

Although Fli-1-IN-1 (fumarate) is primarily known as an inhibitor of the EWS-FLI1 interaction with RNA helicase A, its downstream effects could indirectly influence the stability of the EWS-FLI1 protein. medchemexpress.commedchemexpress.com By altering the expression of genes that regulate the ubiquitin-proteasome system or by affecting the activity of kinases that might influence EWS-FLI1's susceptibility to ubiquitination, the compound could potentially modulate the turnover of the oncoprotein.

Consequences on Cellular Processes in Disease Models (in vitro)

The molecular effects of Fli-1-IN-1 (fumarate) translate into significant consequences for cellular behavior in in vitro models of Ewing sarcoma. By disrupting the core transcriptional program driven by EWS-FLI1, the compound induces a range of anti-cancer effects.

Inhibition of EWS-FLI1 by various means, including RNA interference, has been shown to induce apoptosis (programmed cell death) in Ewing sarcoma cell lines. nih.gov This is a direct consequence of both the downregulation of pro-survival genes and the upregulation of pro-apoptotic genes. Furthermore, the inhibition of EWS-FLI1 can lead to a reduction in cell migration and tumorigenic capacity. nih.gov Ectopic expression of EWS-FLI1 in mesenchymal stem cells, the proposed cell of origin for Ewing sarcoma, leads to a block in their normal differentiation pathways. oatext.com Therefore, inhibiting EWS-FLI1 with Fli-1-IN-1 (fumarate) may promote differentiation, a process that is often suppressed in cancer cells.

The table below summarizes the observed in vitro effects of inhibiting EWS-FLI1, which are the anticipated consequences of treatment with Fli-1-IN-1 (fumarate).

Cellular ProcessConsequence of EWS-FLI1 InhibitionReference
Cell Proliferation Decreased proliferation and cell cycle arrest. genesandcancer.com
Apoptosis Induction of programmed cell death. nih.gov
Cell Migration Reduced migratory capacity. nih.gov
Tumorigenicity Impaired ability to form tumors in preclinical models. nih.gov
Differentiation Potential to induce differentiation towards a more mature cell type. oatext.com

These in vitro findings underscore the therapeutic potential of targeting the EWS-FLI1 oncoprotein with inhibitors like Fli-1-IN-1 (fumarate). By reversing the aberrant transcriptional program and cellular behaviors induced by the fusion protein, this compound represents a promising strategy for the treatment of Ewing sarcoma.

Cell Proliferation Arrest and Growth Inhibition

Inhibition of Fli-1 has been shown to lead to cell proliferation arrest and growth inhibition in various cancer cell types. Overexpression of Fli-1 can provide a proliferative advantage to cells that would otherwise undergo terminal differentiation or cell death. nih.gov For instance, in erythroleukemia, continuous Fli-1 expression is essential for the proliferation and survival of cancer cells. arcjournals.org Studies have demonstrated that inhibiting Fli-1 can suppress leukemogenesis. nih.gov

In the context of Ewing sarcoma, a pediatric cancer characterized by the EWS/FLI1 fusion protein, the fusion protein promotes cell proliferation. mdpi.comuzh.ch However, in certain cellular contexts or at excessive expression levels, EWS/FLI1 can paradoxically trigger cell cycle arrest and cell death. mdpi.com The co-expression of the reciprocal fusion gene, FLI-1-EWS, can abrogate the proliferation arrest induced by EWS-FLI-1 in mesenchymal stem cells, suggesting a cooperative role in driving tumor initiation. genesandcancer.com

The antimalarial drug Lumefantrine, which binds to and inhibits Fli-1, has been shown to suppress growth in culture and in tumors in vivo. nih.gov Similarly, the small molecule OT-82, which inhibits nicotinamide (B372718) phosphoribosyltransferase (NAMPT), has demonstrated efficacy in preclinical models of Ewing sarcoma by inducing G2 cell cycle arrest and reducing cell proliferation. researchgate.net

Table 1: Effects of Fli-1 Modulation on Cell Proliferation

Cellular Context Fli-1 Activity Effect on Proliferation Supporting Evidence
Erythroleukemia Overexpression Promotes proliferation and survival Continuous expression is essential for tumor cells. arcjournals.org
Primary Erythroblasts Enforced expression Induces proliferation Prevents downregulation of cyclin D2 and D3. nih.gov
Ewing Sarcoma EWS/FLI1 fusion Promotes proliferation Drives tumorigenesis. mdpi.comuzh.ch
Mesenchymal Stem Cells EWS/FLI1 expression Induces proliferation arrest Arrest is abolished by co-expression of FLI-1-EWS. genesandcancer.com
Breast Cancer Cells Knockdown of FLI1 Increased migration and invasion shRNA-mediated knockdown led to increased cell numbers. nih.govresearchgate.net

Induction of Apoptosis and Programmed Cell Death

Inhibition of Fli-1 is linked to the induction of apoptosis. Fli-1 can inhibit the apoptotic program that is normally activated under certain conditions, such as growth factor deprivation. nih.gov This anti-apoptotic function is partly mediated by the upregulation of Bcl-2. nih.gov In malignant melanoma, Fli-1 expression is associated with more aggressive tumors and may inhibit apoptosis through the upregulation of the bcl-2 gene. nih.gov

Conversely, inhibiting Fli-1 can trigger apoptosis. The small-molecule inhibitor Lumefantrine, by binding to Fli-1, leads to apoptosis in cancer cells. nih.gov In Ewing sarcoma, the EWS/FLI1 fusion protein has been shown to induce apoptosis, at least in part, through the activation of CASP3. nih.gov Furthermore, treatment of Ewing sarcoma cells with the NAMPT inhibitor OT-82 resulted in an increase in both early and late apoptotic cells. researchgate.net In chronic lymphocytic leukemia, dimethyl fumarate (B1241708) (DMF) induces apoptosis and affects levels of proteins like PARP and Caspase-3. bohrium.com

Table 2: Role of Fli-1 in Apoptosis

Cellular Context Fli-1/EWS-FLI1 Action Apoptotic Outcome Mechanism
Erythroblasts (Epo-deprived) Fli-1 overexpression Inhibition of apoptosis Upregulation of Bcl-2 expression. nih.gov
Malignant Melanoma Fli-1 expression Inhibition of apoptosis Upregulated expression of the bcl-2 gene. nih.gov
Ewing Sarcoma EWS/FLI1 expression Induction of apoptosis Activation of CASP3. nih.gov
Cancer Cells Inhibition by Lumefantrine Induction of apoptosis Binds to Fli-1 and inhibits its activity. nih.gov
Ewing Sarcoma Cells Inhibition by OT-82 Induction of apoptosis Increased Annexin V-positive cells. researchgate.net

Effects on Cell Differentiation

Fli-1 plays a complex and often inhibitory role in cell differentiation. In hematopoietic cells, Fli-1 is involved in the balance between proliferation and differentiation. arcjournals.org Overexpression of Fli-1 in pluripotent human hematopoietic cells inhibits erythroid differentiation while inducing a megakaryocytic phenotype. nih.gov This inhibition of erythroid differentiation is associated with reduced levels of the GATA-1 transcription factor. nih.gov Fli-1 can suppress differentiation by downregulating GATA1. nih.gov

In contrast, lower levels of Fli-1 expression can favor erythroid differentiation, while higher levels promote megakaryocytic differentiation. researchgate.net The interaction of Fli-1 with other transcription factors like GATA1 and GATA2 is crucial in this lineage commitment. nih.govresearchgate.net Furthermore, inhibition of Fli-1 with specific compounds has been shown to induce erythroid-to-megakaryocytic differentiation. nih.gov

Impact on Cell Migration and Invasion

The role of Fli-1 in cell migration and invasion appears to be context-dependent. In some cancers, such as breast cancer, loss of Fli-1 expression is associated with more aggressive phenotypes, and re-expression of Fli-1 can reduce cell migration and invasion. nih.gov Knockdown of FLI1 in breast cancer cells increased both migration and invasion. nih.govresearchgate.net

Conversely, in Ewing sarcoma, cells with reduced EWS/FLI1 levels exhibit increased cell migration and invasion, linked to a more mesenchymal phenotype. mdpi.com The standard isoform of CD44, a protein involved in cell adhesion and migration, is negatively regulated by EWSR1::FLI1 and is overexpressed in the more migratory EWSR1::FLI1-low phenotype of Ewing sarcoma cells. mdpi.com Fli-1 deficiency in human dermal microvascular endothelial cells (HDMECs) promotes migration. nih.gov

Influence on Angiogenesis

Fli-1 is a key regulator of vascular development and angiogenesis. arcjournals.orgnih.gov It affects angiogenesis primarily by regulating the expression of genes related to vascular morphogenesis and homeostasis. nih.gov Fli-1 deficiency has been implicated in the vasculopathy associated with systemic sclerosis. nih.gov While Fli-1 deficiency can accelerate early steps of angiogenesis, such as extracellular matrix degradation, it can abate later stages like tube formation by endothelial cells. nih.gov This suggests that proper levels of Fli-1 are crucial for normal angiogenesis. The EWS-FLI1 fusion protein in Ewing sarcoma has also been linked to the regulation of angiogenesis. jcancer.org

Genomic Stability Modulation

The EWS/FLI1 fusion protein has been implicated in causing genomic instability. uzh.ch The interaction between EWSR1/FLI1 and the wild-type EWSR1 protein in Ewing sarcoma may lead to mitotic defects, which in turn can induce genomic instability and contribute to malignant transformation. nih.gov Furthermore, Fli-1 can directly upregulate Mdm2, which destabilizes the tumor suppressor protein p53, a critical guardian of genome stability. This can accelerate tumor progression by inducing genomic instability. arcjournals.org

Interaction with Key Signaling Pathways and Molecular Complexes

Fli-1 exerts its diverse cellular effects by interacting with and modulating various signaling pathways and molecular complexes.

PI3K/Akt Signaling: In breast cancer, the overexpression of Fli-1 leads to changes in the PI3K-Akt signaling pathway. nih.gov Fli-1 also negatively regulates the expression of the SHIP1 gene, a phosphatase that acts on the PI3K pathway. Downregulation of SHIP1 by Fli-1 results in higher phosphorylation of AKT, promoting erythroid proliferation. arcjournals.org The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and invasion in many cancers. mdpi.com

TGF-β Signaling: Transforming growth factor-beta (TGF-β) can reduce Fli-1 levels in endothelial cells. nih.gov A critical step in the regulation of collagen gene expression involves the TGF-β-dependent phosphorylation of Fli-1 at threonine 312, which alters its transcriptional repressor activity. arcjournals.org

Wnt/β-catenin Pathway: The EWS/FLI1 fusion protein can inhibit the expression of DKK-1 and β-catenin/TCF-dependent transcription. nih.gov The Wnt/β-catenin pathway is a key regulator of cell proliferation and differentiation. mdpi.com

Receptor Tyrosine Kinase (RTK) Pathways: The EWS-FLI1 fusion oncoprotein in Ewing sarcoma directly targets the Insulin-like Growth Factor 1 Receptor (IGF1R), and the IGF-IGF1R signaling axis is established as crucial for tumorigenesis in this cancer. jcancer.org

Interaction with other Transcription Factors: Fli-1 often functions in multi-component transcription factor complexes to achieve promoter-specific responses. nih.gov It has been shown to interact with GATA-1, GATA-2, LDB1, ERG, SRF, Pax-5, and c-Jun. nih.govresearchgate.netnih.gov The interaction with Serum Response Factor (SRF) is mediated by two SRF binding motifs located on either side of the Fli-1 ETS DNA-binding domain. nih.gov

Interaction with Chromatin Remodeling Complexes: The EWS/FLI1 fusion protein interacts with the DNA/RNA helicase DHX9 (also known as RHA), and this complex enhances the oncogenic activity of EWS-FLI1. researchgate.net This interaction is crucial for the transcriptional and splicing activity of the fusion protein. researchgate.net

Convergence with IGF-1R Signaling Pathway

The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is critical for cell growth, proliferation, and survival. mdpi.comfrontiersin.org In the context of cancers where Fli-1 is overexpressed, such as Ewing sarcoma, the IGF-1R pathway is often essential for the oncogenic activity of the EWS-FLI1 fusion protein. biorxiv.org The EWS-FLI1 oncoprotein can directly activate the promoter of IGF-1 and suppress the expression of IGF binding proteins, creating a microenvironment that favors IGF-1R signaling. frontiersin.orgbiorxiv.org

Inhibition of Fli-1 activity is expected to disrupt this convergence. By targeting Fli-1, Fli-1-IN-1 (fumarate) can indirectly attenuate the pro-survival and proliferative signals emanating from the IGF-1R pathway. Research has shown that the transformation driven by the EWS-FLI1 fusion protein is dependent on IGF-1R expression. biorxiv.org Furthermore, inhibition of IGF-1R signaling has been explored as a therapeutic strategy in Ewing sarcoma. frontiersin.orgoncotarget.com Therefore, the convergence of Fli-1 inhibition with the IGF-1R signaling pathway highlights a key mechanism for its anti-tumor effects.

Modulation of PI3K/AKT/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. mdpi.comfrontiersin.org Studies have identified the PI3K pathway as a modulator of EWS/FLI1 expression and activity. nih.govnih.gov Inhibition of the PI3K/mTOR pathway with dual inhibitors like BEZ235 has been shown to decrease the mRNA and protein levels of EWS/FLI1, leading to the modulation of its target genes. nih.govoncotarget.com

This suggests a reciprocal regulation where Fli-1 activity is influenced by the PI3K/AKT/mTOR axis. Consequently, inhibiting Fli-1 with a compound like Fli-1-IN-1 (fumarate) would likely impact the downstream effects of this pathway. The sensitivity of Ewing sarcoma cell lines to PI3K inhibition underscores the importance of this axis in Fli-1-driven cancers. nih.govoncotarget.com By disrupting Fli-1 function, Fli-1-IN-1 (fumarate) can interfere with the complex signaling network that supports tumor cell proliferation and survival, which includes the PI3K/AKT/mTOR pathway.

Crosstalk with PKC Activation

Protein kinase C (PKC) activation has been shown to have a modulatory effect on Fli-1. nih.gov Specifically, agonists of PKC can lead to the phosphorylation and subsequent activation of Fli-1. nih.gov This activation can induce a switch from erythroid to megakaryocytic differentiation in certain leukemia cell models, which is associated with an anti-cancer effect. nih.gov

The crosstalk between Fli-1 and PKC signaling is complex. While PKC agonists can activate Fli-1, this activation, in some contexts, leads to a reduction in leukemogenesis. nih.gov This suggests that the outcome of Fli-1 modulation is highly context-dependent. A small molecule inhibitor of Fli-1 would counteract the effects of PKC-mediated activation, potentially blocking the downstream transcriptional program of Fli-1. The interaction between Fli-1 and PKC highlights a potential mechanism for therapeutic intervention.

Compound ClassEffect on Fli-1Downstream ConsequenceReference
PKC AgonistsTranscriptional ActivationInduction of megakaryocytic differentiation nih.gov
Fli-1-IN-1 (fumarate)Inhibition (Inferred)Blockade of Fli-1 transcriptional programN/A

Regulation of Apoptotic Pathways (e.g., BCL-2 Family, MCL-1)

Fli-1 plays a direct role in regulating apoptosis by modulating the expression of key anti-apoptotic proteins. Research has demonstrated that Fli-1 can directly bind to the promoter of B-cell lymphoma 2 (BCL-2) and increase its transcription. nih.gov This upregulation of BCL-2 is crucial for the survival of Fli-1-transformed erythroblasts. nih.gov

Another critical anti-apoptotic protein, Myeloid Cell Leukemia-1 (MCL-1), is also implicated in Fli-1-mediated cell survival. plos.orgresearchgate.net MCL-1 is essential for the survival of various hematopoietic cells and is often overexpressed in cancers. researchgate.nethaematologica.org By inhibiting Fli-1, Fli-1-IN-1 (fumarate) would be expected to downregulate the expression of these anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis. The simultaneous inhibition of multiple BCL-2 family members is a promising therapeutic strategy in several cancers. mdpi.com

Apoptotic RegulatorRegulation by Fli-1Consequence of Fli-1 InhibitionReference
BCL-2UpregulationDownregulation, increased apoptosis nih.gov
MCL-1Implicated in survivalPotential downregulation, increased apoptosis researchgate.nethaematologica.org

Interaction with Chromatin Remodeling Complexes (e.g., NuRD, BAF, p300)

The transcriptional activity of Fli-1 is dependent on its interaction with various chromatin remodeling complexes. The EWS-FLI1 fusion protein recruits these complexes to modulate gene expression. aacrjournals.orgbiorxiv.org The Nucleosome Remodeling and Deacetylase (NuRD) complex is one such key interactor. plos.orgnih.gov The NuRD complex, which includes histone deacetylases (HDACs) and Lysine-Specific Demethylase 1 (LSD1), is involved in the transcriptional repression mediated by EWS-FLI1. plos.orgresearchgate.net

Additionally, the BAF (SWI/SNF) complex and the histone acetyltransferase p300 are also recruited by EWS-FLI1 to regulate chromatin accessibility and gene activation. aacrjournals.orgbiorxiv.org By inhibiting Fli-1, Fli-1-IN-1 (fumarate) would disrupt the recruitment of these essential co-factors to their target gene promoters, thereby altering the epigenetic landscape and reversing the aberrant gene expression program driven by Fli-1.

Targeting Epigenetic Regulators (e.g., Histone Deacetylases (HDACs), Lysine-Specific Demethylase 1 (LSD1))

The function of Fli-1 is intricately linked to epigenetic regulation. As mentioned, the NuRD complex, which contains both HDACs and LSD1, is a critical partner for the EWS-FLI1 fusion protein in mediating transcriptional repression. plos.orgnih.gov Inhibition of LSD1 has been shown to impair the growth of Ewing sarcoma cells, highlighting the importance of this epigenetic regulator in Fli-1-driven cancers. biorxiv.orgnih.gov

Inhibitors of HDACs have also been investigated as a therapeutic strategy. plos.org The reliance of Fli-1 on these epigenetic modifiers suggests that Fli-1-IN-1 (fumarate) could work synergistically with inhibitors of HDACs or LSD1. By directly targeting Fli-1, the inhibitor disrupts the entire transcriptional complex, including its epigenetic co-factors, leading to a more comprehensive blockade of its oncogenic function.

Epigenetic RegulatorInteraction with Fli-1 (EWS-FLI1)Consequence of InhibitionReference
HDACsComponent of NuRD complex, mediates repressionBlocks EWS-FLI1-mediated repression plos.orgnih.gov
LSD1Component of NuRD complex, mediates repressionImpairs Ewing sarcoma cell growth biorxiv.orgnih.gov

Reciprocal Regulation with Activator Protein-1 (AP-1)

A reciprocal regulatory relationship exists between the EWS-FLI1 fusion protein and the Activator Protein-1 (AP-1) transcription factor. researchgate.netnih.gov EWS-FLI1 can dysregulate the expression of multiple AP-1 proteins. nih.govmdpi.com Conversely, AP-1 has been shown to regulate the expression of genes that are also targets of EWS-FLI1, often in an opposing manner. mdpi.com For instance, genes repressed by EWS-FLI1 can be upregulated by AP-1. mdpi.com

This reciprocal regulation suggests a complex interplay where the balance between Fli-1 and AP-1 activity influences cellular phenotype. researchgate.netnih.gov Inhibition of Fli-1 with Fli-1-IN-1 (fumarate) would be expected to shift this balance, potentially leading to an increase in AP-1 activity and the expression of its target genes. This could contribute to the anti-tumor effects of Fli-1 inhibition, as AP-1 can also regulate genes involved in differentiation and growth arrest. researchgate.net

Influence on Metabolic Pathways (e.g., Glycolysis, Mitochondrial Function)

The oncoprotein Fli-1 (Friend leukemia integration 1), a member of the ETS transcription factor family, and its chimeric form EWS/FLI1, are significant regulators of cellular metabolism, a critical aspect of their function in oncogenesis. medchemexpress.com Inhibition of Fli-1, including through compounds such as Fli-1-IN-1 (fumarate), is expected to have a profound influence on key metabolic pathways like glycolysis and mitochondrial function. While direct studies on Fli-1-IN-1 (fumarate) are limited, the extensive research on the metabolic role of Fli-1 and the effects of its inhibition provide a strong basis for understanding its likely impact.

Influence on Glycolysis

Fli-1 and the EWS/FLI1 fusion protein are known to reprogram cellular metabolism to favor aerobic glycolysis, a phenomenon often observed in cancer cells and known as the Warburg effect. This metabolic shift supports rapid cell proliferation by providing not only ATP but also essential building blocks for biosynthesis.

Research has demonstrated that Fli-1 directly regulates the transcription of several genes involved in the glycolytic pathway. For instance, Fli-1 can suppress the expression of pyruvate (B1213749) kinase L/R (PKLR), an enzyme that catalyzes the final step of glycolysis. By downregulating PKLR, Fli-1 promotes the expression of other pyruvate kinase isoforms like PKM1 and PKM2, which are associated with increased aerobic glycolysis.

Inhibition of Fli-1 or its fusion protein EWS/FLI1 has been shown to counteract this glycolytic phenotype. Studies using shRNA to deplete EWS/FLI1 in Ewing sarcoma cells led to an increase in both glycolytic and respiratory functions, suggesting a complex regulatory role. However, other studies have shown that targeting Fli-1 can suppress glycolysis. For example, the use of shikonin, which can downregulate Fli-1 expression, inhibits glycolysis in leukemia cells. Furthermore, targeting lactate (B86563) dehydrogenase A (LDHA), an enzyme regulated by EWS/FLI1 and crucial for converting pyruvate to lactate in aerobic glycolysis, has been shown to reduce glycolysis and impair tumor growth in Ewing sarcoma models.

Therefore, it is anticipated that treatment with Fli-1-IN-1 (fumarate) would lead to a reduction in the rate of aerobic glycolysis in cancer cells that are dependent on Fli-1 signaling. This would likely occur through the altered expression of key glycolytic enzymes.

Table 1: Expected Effects of Fli-1 Inhibition on Key Glycolytic Enzymes and Metabolites

Enzyme/MetaboliteExpected Change upon Fli-1 InhibitionRationale
Pyruvate Kinase L/R (PKLR) IncreaseFli-1 suppresses the PKLR promoter; inhibition would relieve this suppression.
Lactate Dehydrogenase A (LDHA) DecreaseEWS/FLI1 positively regulates LDHA expression.
Lactate DecreaseReduced LDHA activity would lead to less conversion of pyruvate to lactate.

Influence on Mitochondrial Function

The influence of Fli-1 and EWS/FLI1 on mitochondrial function is multifaceted, affecting mitochondrial respiration, biogenesis, and the metabolism of mitochondrial intermediates.

Studies on the EWS/FLI1 fusion protein have shown that its knockdown in Ewing sarcoma cells leads to increased mitochondrial respiration. This suggests that EWS/FLI1 may suppress mitochondrial oxidative phosphorylation (OXPHOS) to favor glycolysis. Therefore, inhibition of EWS/FLI1 with a compound like Fli-1-IN-1 (fumarate) could potentially restore or enhance mitochondrial respiratory capacity.

Conversely, research on EWS, a component of the EWS/FLI1 fusion, has indicated that its inactivation leads to reduced mitochondrial abundance and activity. This is due to the degradation of PGC-1α, a key regulator of mitochondrial biogenesis. This suggests that the effects of inhibiting the EWS/FLI1 fusion protein on mitochondria may be complex and context-dependent.

The fumarate component of Fli-1-IN-1 (fumarate) also has known effects on mitochondrial function. High levels of fumarate, resulting from mutations in the enzyme fumarate hydratase (FH), can impair the function of the mitochondrial electron transport chain's Complex II (succinate dehydrogenase). This can lead to a reduction in mitochondrial respiration and a shift towards glycolysis. Furthermore, fumarate accumulation can cause mitochondrial damage and trigger the release of mitochondrial DNA, which can provoke an inflammatory response.

In the context of Fli-1 inhibition, treatment with Fli-1-IN-1 (fumarate) could lead to a decrease in the levels of certain tricarboxylic acid (TCA) cycle intermediates. For instance, in brown preadipocytes lacking EWS, fumarate levels were significantly decreased.

Table 2: Summary of Research Findings on the Influence of Fli-1/EWS-FLI1 on Mitochondrial Function

Cell/Model SystemExperimental ApproachKey Findings on Mitochondrial FunctionReference
Ewing Sarcoma Cells Knockdown of EWS/FLI1Increased mitochondrial respiratory function.
Brown Preadipocytes Inactivation of EWSDecreased mitochondrial gene expression, reduced fumarate levels, and altered mitochondrial respiration.
Kidney Cells Fumarate treatment (simulating FH deficiency)Remodeling of mitochondrial morphology and release of mitochondrial DNA.

Preclinical Efficacy and Therapeutic Potential of Fli 1 in 1 Fumarate

In vitro Studies in Cancer Cell Lines

Information regarding the effects of Fli-1-IN-1 (fumarate) on Ewing sarcoma cell lines is not available in the reviewed scientific literature. Studies on other EWS-FLI1 targeting strategies have shown that inhibiting the fusion protein can reduce cell viability and induce apoptosis in cell lines such as SK-ES. nih.govoncotarget.com

Specific data on the in vitro efficacy of Fli-1-IN-1 (fumarate) in leukemic cell lines could not be located. Research on other compounds has demonstrated that inhibiting Fli-1 in murine and human leukemic cell lines can lead to proliferation arrest and apoptosis. nih.gov For example, transfection of Fli-1 into the K562 myelogenous leukemia cell line has been used as a model to study its effects. nih.gov

No studies detailing the in vitro effects of Fli-1-IN-1 (fumarate) on other cancer cell lines were found. Fli-1 expression has been noted in other malignancies, such as glioblastoma and breast cancer, but efficacy studies for this specific inhibitor are absent. mdpi.com

In vivo Murine Models

There are no available data from studies using Fli-1-IN-1 (fumarate) in Ewing sarcoma xenograft models. These models are crucial for evaluating the therapeutic potential of EWS-FLI1 inhibitors, and their development has been a key focus in the field to test novel agents. nih.gove-century.us

Information on the in vivo efficacy of Fli-1-IN-1 (fumarate) in Friend leukemia mouse models is not available. This model is considered a valuable tool for studying multi-step leukemogenesis where Fli-1 overexpression is a critical oncogenic driver. nih.govnih.gov

Genetically Engineered Mouse Models for FLI1/EWS-FLI1 Studies

The development of genetically engineered mouse models (GEMMs) has been crucial for understanding the in vivo function of FLI1 and the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing sarcoma. However, creating faithful models of Ewing sarcoma has been challenging. Early attempts were often hampered by issues such as embryonic lethality, developmental defects, or the development of other cancer types, like leukemia, instead of solid tumors resembling Ewing sarcoma. nih.govnih.govaacrjournals.org

Several strategies have been employed to overcome these obstacles. Conditional expression systems, particularly the Cre-loxP system, have been instrumental. By placing the EWS-FLI1 gene under the control of a loxP-STOP-loxP cassette, its expression can be activated in specific tissues at specific times by a Cre recombinase driven by a tissue-specific promoter. aacrjournals.orgmedchemexpress.com

One approach has been to use promoters active in mesenchymal progenitor cells, the presumed cell of origin for Ewing sarcoma. For instance, the Prx1-Cre transgenic mouse, which expresses Cre recombinase in mesenchymal tissues of the limbs, has been used to drive EWS-FLI1 expression. aacrjournals.org While some of these models resulted in severe limb deformities and perinatal death rather than tumor formation, they provided valuable insights into the developmental consequences of EWS-FLI1 expression. aacrjournals.org Combining EWS-FLI1 expression with the deletion of tumor suppressors like p53 in these models has been shown to accelerate sarcoma formation, highlighting the need for secondary genetic events in tumorigenesis. aacrjournals.org

More recent and successful models have been developed that more closely recapitulate human Ewing sarcoma. For example, a model utilizing Prx1CreERT2 for tamoxifen-inducible EWS-FLI1 expression in postnatal mesenchymal stem cells led to the formation of metastatic small round cell sarcomas with a phenotype similar to human Ewing sarcoma. nih.gov Another model involved the selection of embryonic chondrogenic progenitor cells (eSZ cells) that are tolerant to EWS-FLI1 expression, which then form Ewing sarcoma-like tumors in mice. nih.gov These advanced models are invaluable tools for studying the biology of EWS-FLI1-driven tumors and for the preclinical evaluation of novel therapeutic agents like Fli-1-IN-1 (fumarate).

Mouse Model Type Promoter/System Key Findings Reference
Conditional TransgenicPrx1-CreSevere limb deformities, perinatal lethality, accelerated sarcoma formation with p53 deletion. aacrjournals.org
Conditional TransgenicMx1-CreDevelopment of myeloid/erythroid leukemia. nih.gov
Inducible ConditionalPrx1CreERT2Formation of metastatic small round cell sarcomas resembling human Ewing sarcoma postnatally. nih.gov
Retrovirus-mediatedeSZ cellsGeneration of Ewing sarcoma-like tumors from tolerant embryonic chondrogenic progenitors. nih.gov
Reciprocal TranslocationEndogenous EWSR1/FLI1 loci with Cre-loxIn vitro and in vivo confirmation of the EWS-FLI1 translocation, but the event is rare. medchemexpress.com

Combination Therapeutic Strategies (Preclinical)

The therapeutic potential of targeting the EWS-FLI1 oncoprotein with inhibitors like Fli-1-IN-1 (fumarate) may be enhanced through combination with other anticancer agents. Preclinical research has explored various combination strategies to improve efficacy and overcome potential resistance.

Synergistic Effects with Conventional Chemotherapeutic Agents

The rationale for combining EWS-FLI1 inhibitors with conventional chemotherapy lies in the potential for synergistic cytotoxicity. Preclinical studies with other agents that disrupt EWS-FLI1 function have demonstrated the validity of this approach. For example, the compound trabectedin (B1682994), which interferes with EWS-FLI1 activity, has shown strong synergy with SN38, the active metabolite of irinotecan. nih.gov This combination led to a significant increase in DNA double-strand breaks and marked regression of Ewing sarcoma xenografts at doses lower than those required for single-agent therapy. nih.gov Similarly, the EWS-FLI1 inhibitor YK-4-279 has shown synergistic effects with vincristine (B1662923) in preclinical models. nih.gov These findings suggest that inhibiting EWS-FLI1 can sensitize Ewing sarcoma cells to the DNA-damaging effects of conventional chemotherapy, providing a strong basis for investigating similar combinations with Fli-1-IN-1 (fumarate).

Combination with Other Targeted Therapies (e.g., IGF-1R Inhibitors, Epigenetic Modulators)

Combining Fli-1-IN-1 (fumarate) with other targeted therapies is a promising strategy, particularly with agents that inhibit pathways known to be crucial for EWS-FLI1-driven tumorigenesis.

IGF-1R Inhibitors: The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway is a critical downstream effector of EWS-FLI1 and is essential for Ewing sarcoma cell survival. e-century.usoncotarget.com Preclinical studies have shown that combining trabectedin with IGF-1R inhibitors, such as the antibody AVE1642 or the small molecule OSI-906, results in synergistic cytotoxic effects in Ewing sarcoma cell lines and xenografts. aacrjournals.orgnih.gov Interestingly, trabectedin treatment was found to increase IGF1R expression, providing a clear rationale for the enhanced efficacy of the combination. aacrjournals.orgnih.gov More recently, a rationale for combining IGF-1R inhibitors with YAP1/TEAD inhibitors has been proposed, as YAP1 was identified as a key regulator in IGF-1-driven transformation in EWS-FLI1 expressing cells. biorxiv.org

Epigenetic Modulators: EWS-FLI1 functions in part by recruiting epigenetic modifiers to alter gene expression. This provides a strong rationale for combining Fli-1-IN-1 (fumarate) with epigenetic drugs. Preclinical studies have shown that combining the histone deacetylase (HDAC) inhibitor SAHA with the lysine-specific demethylase 1 (LSD1) inhibitor HCI-2509 results in synergistic inhibition of Ewing sarcoma cell proliferation and tumor growth. oncotarget.com This combination also led to a significant decrease in EWS-FLI1 protein levels. oncotarget.com Given that Fli-1-IN-1 (fumarate) directly targets the EWS-FLI1 protein, combining it with agents that disrupt the epigenetic machinery it relies upon could lead to a more profound and durable anti-tumor response.

Investigations into Resistance Mechanisms in Preclinical Settings

As with most targeted therapies, the development of resistance is a potential limitation to the long-term efficacy of Fli-1-IN-1 (fumarate). Preclinical studies on related EWS-FLI1 inhibitors have begun to shed light on potential resistance mechanisms.

Mitochondrial Dysfunction as a Mediator of Resistance

Recent research has implicated mitochondrial dysfunction as a potential mechanism of resistance to therapies targeting the EWS-FLI1 pathway, specifically through epigenetic modulators. In studies with the LSD1 inhibitor SP-2509 in Ewing sarcoma cell lines, resistance was conferred by the loss of function of multiple genes required for mitochondrial electron transport chain (ETC) complexes III and IV. nih.govnih.gov This altered mitochondrial function was found to disrupt the oncogenic program driven by EWS-FLI1 and LSD1, thereby blunting the cellular response to the inhibitor. nih.gov While this mechanism has been demonstrated for an epigenetic modulator that indirectly affects EWS-FLI1 activity, it is currently unknown if similar mitochondrial adaptations could confer resistance to direct EWS-FLI1 inhibitors like Fli-1-IN-1 (fumarate).

Compensatory Pathway Activation

A common mechanism of resistance to targeted therapies is the activation of compensatory signaling pathways that bypass the inhibited target. Preclinical models of resistance to the EWS-FLI1 inhibitor YK-4-279 have shown upregulation of several signaling molecules, including c-Kit, cyclin D1, pStat3, and PKC isoforms. aacrjournals.org In another study, Ewing sarcoma cells that developed resistance to YK-4-279 exhibited increased expression of CD99, a cell surface protein highly expressed in Ewing sarcoma, suggesting it may play a role in a compensatory survival mechanism. spandidos-publications.comnih.gov

Research Methodologies and Approaches

Molecular Biology Techniques

Following HTS, promising compounds undergo rigorous validation using a suite of molecular biology techniques to confirm their mechanism of action and biological effects.

To confirm that an inhibitor works by targeting EWS-FLI1, researchers analyze its effect on the transcription of downstream genes.

RT-qPCR : Quantitative reverse transcription PCR (RT-qPCR) is used to measure changes in the mRNA levels of specific EWS-FLI1 target genes. aacrjournals.orgspandidos-publications.comdovepress.com A successful inhibitor is expected to decrease the expression of genes activated by EWS-FLI1 and increase the expression of genes it represses. oncotarget.com

RNA-seq : RNA sequencing (RNA-seq) offers a global, unbiased view of the entire transcriptome. mdpi.comgenesandcancer.com By comparing the RNA profiles of cells treated with the inhibitor to untreated cells, researchers can confirm that the compound produces a gene expression signature consistent with EWS-FLI1 inhibition. aacrjournals.orgpnas.orgnih.gov This method can also reveal novel effects of the inhibitor on cellular pathways. mdpi.compnas.org

Changes in gene expression should translate to changes in protein levels.

Immunoblotting : Also known as Western blotting, this technique is used to detect and quantify specific proteins. Following treatment with an inhibitor, cell lysates are analyzed to confirm a reduction in the protein levels of EWS-FLI1 targets. aacrjournals.orgmdpi.comoup.com This provides evidence that the transcriptional changes observed with RNA-seq and RT-qPCR lead to functional alterations at the protein level. spandidos-publications.com

Immunohistochemistry (IHC) : IHC is used to visualize protein expression within tissue samples. dovepress.comaacrjournals.orgescholarship.org In preclinical studies, tumor xenografts from mice treated with an EWS-FLI1 inhibitor can be stained to confirm that the drug is hitting its target in a living organism. aacrjournals.orgresearchgate.netnih.gov For example, staining for EWS-FLI1 target proteins like NR0B1 can demonstrate reduced expression in treated tumors compared to controls. nih.gov

To provide direct evidence that an inhibitor disrupts the core function of EWS-FLI1, researchers use Chromatin Immunoprecipitation (ChIP).

Principle of Action : ChIP assays determine whether a protein is physically bound to a specific DNA region in the cell. oncotarget.com In the context of EWS-FLI1, ChIP can show whether an inhibitor prevents the fusion protein from binding to the promoter or enhancer regions of its target genes. aacrjournals.orgaacrjournals.org

ChIP-seq : When combined with next-generation sequencing, this technique (ChIP-seq) can map the binding sites of EWS-FLI1 across the entire genome. nih.govmdpi.comnih.gov Comparing the genome-wide binding profile of EWS-FLI1 in treated versus untreated cells can reveal a global disruption of its DNA-binding activity, providing powerful evidence of the inhibitor's efficacy and mechanism. aacrjournals.orgnih.gov

Table 1: Summary of Research Methodologies for FLI1/EWS-FLI1 Inhibitor Discovery

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-immunoprecipitation (Co-IP) is a powerful technique used to study protein-protein interactions in their physiological context. thermofisher.com This method involves using an antibody specific to a target protein to pull it out of a complex mixture, such as a cell lysate, along with any proteins that are bound to it. thermofisher.com These interacting partners can then be identified, providing insights into cellular pathways and protein function. thermofisher.comnih.gov The process relies on maintaining the stable, native interactions between proteins throughout the experiment. thermofisher.com

In the context of the Friend leukemia integration 1 (Fli-1) transcription factor, Co-IP has been instrumental in identifying its binding partners. For instance, Fli-1-IN-1 (fumarate) is a compound that targets the EWS-FLI1 fusion protein. medchemexpress.com Co-IP experiments have been used to validate the interactions between the EWS::FLI1 fusion protein and its partners, such as PRPF8, RHA, SFPQ, hnRNPK, and SRSF3. biorxiv.org The successful co-immunoprecipitation of these proteins with an antibody against EWS::FLI1 confirms that they form a complex within the cell. biorxiv.org This information is crucial for understanding the mechanisms by which the oncogenic fusion protein drives diseases like Ewing sarcoma. biorxiv.org

CRISPR-Cas9 Gene Editing in Model Systems

The CRISPR-Cas9 system is a revolutionary gene-editing technology that allows for precise modifications to the DNA of living organisms. crisprtx.com It consists of a Cas9 enzyme, which acts as molecular scissors to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific location in the genome. crisprtx.com This technology can be used to disrupt, delete, correct, or insert genes, making it a valuable tool for studying gene function and developing potential therapies. crisprtx.com

In research related to Fli-1, CRISPR-Cas9 has been employed to inactivate the EWSR1-FLI1 gene, the primary oncogenic driver in Ewing sarcoma. nih.govmdpi.com Studies have shown that genetically inactivating EWSR1-FLI1 in Ewing sarcoma cell lines, such as A673, using CRISPR-Cas9 can drastically block cell proliferation and induce senescence. nih.govmdpi.com This genetic inactivation has been found to be more effective at inhibiting proliferation than traditional gene silencing methods like shRNA. nih.govmdpi.com To enhance the specificity of this approach, researchers have developed strategies to express Cas9 under the control of an Ewing-specific promoter, ensuring that the gene editing is targeted to tumor cells. nih.gov The use of human near-haploid cell lines like HAP1 has further streamlined genetic studies, as only a single allele needs to be modified to observe a phenotype. frontiersin.org

Computational and Structural Biology Approaches

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques that provide valuable insights into the interactions between molecules. nih.govnih.gov Molecular docking predicts the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net MD simulations, on the other hand, simulate the movement of atoms and molecules over time, offering a detailed view of their dynamic behavior and conformational stability. nih.govnih.gov

These methods have been applied to study the interaction of compounds with the Fli-1 protein and its fusion variants. For example, molecular docking has been used to analyze the binding of various compounds to the DNA-binding domain of Fli-1. researchgate.net In the case of the EWS protein, which is part of the EWS/FLI fusion, molecular docking has been employed to screen for flavonoid compounds that could disrupt the fusion protein's function. mdpi.com Following docking, MD simulations are often used to assess the stability of the predicted protein-ligand complexes. mdpi.com These computational approaches are crucial for understanding binding mechanisms and for the rational design of new therapeutic agents targeting Fli-1. nih.govcomputabio.com

Network-Based Integrative Analysis

Network-based integrative analysis is an approach that combines various types of "omics" data (e.g., genomics, transcriptomics, proteomics) to construct and analyze molecular networks. tum.de This allows researchers to understand the complex interplay of molecules within a biological system and how these interactions contribute to disease. tum.de These networks can reveal key regulatory molecules and pathways that might not be apparent from single-data-type analyses. biorxiv.org

In the context of Fli-1, network-based analyses have been used to elucidate its role in various cancers. For instance, by integrating ChIP-seq data with other datasets, researchers have identified Fli-1 as a critical transcription factor in muscle invasive bladder cancer, regulating genes involved in cell migration and organization. biorxiv.org Similarly, an integrated analysis in breast cancer revealed that Fli-1 regulates the tumor immune microenvironment by controlling the expression of immune-related genes in a cell-type-specific manner. nih.govnih.gov These network approaches help to build a comprehensive picture of Fli-1's function and its impact on disease pathology.

Bioinformatics and Systems Biology for Target Identification and Pathway Analysis

Bioinformatics and systems biology provide the tools and frameworks to analyze large-scale biological data for identifying therapeutic targets and understanding complex biological pathways. nih.gov These fields utilize computational methods to integrate diverse datasets, such as gene expression data, protein-protein interaction networks, and clinical information, to uncover the molecular underpinnings of diseases. nih.gov

The study of Fli-1 has significantly benefited from these approaches. For example, bioinformatic analysis of Ewing sarcoma, a cancer driven by the EWS-FLI1 fusion protein, has been crucial for understanding the disease's molecular landscape. genesandcancer.com Comprehensive bioinformatic analyses have also been used to identify the role of the Mir-182-3p/FLI-1 axis in the immune response in cervical cancer. nih.gov Furthermore, by integrating single-cell RNA sequencing data, researchers have been able to dissect the downstream regulatory mechanisms of Fli-1 in breast cancer, identifying it as a regulator of communication between myeloid and T cells. nih.gov These methodologies are essential for pinpointing Fli-1's role in various cellular processes and for identifying it as a potential therapeutic target. nih.govbiosb.com

Structure-Guided Drug Design for Intrinsically Disordered Proteins

Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure, which makes them challenging targets for traditional structure-based drug design. nih.govnih.gov However, since IDPs are implicated in numerous diseases, including cancer, developing strategies to target them is of high importance. nih.govcsic.es Structure-guided drug design for IDPs often involves identifying transient or partially folded structures that can be targeted by small molecules. nih.govbiorxiv.org

The oncogenic fusion protein EWS-FLI1 is an example of a protein with significant disordered regions. nih.gov Despite its disordered nature, small molecules have been identified that can bind to it. nih.gov One approach involves screening compound libraries for molecules that bind to the disordered protein. nih.gov Computational methods, such as virtual screening against an ensemble of protein conformations, have also been developed to identify potential binders. nih.gov This strategy has been successfully applied to other IDPs like c-Myc and provides a promising avenue for designing drugs that target the disordered regions of proteins like EWS-FLI1. nih.gov The ability to inhibit the interactions of these challenging targets opens up new possibilities for therapeutic intervention. nih.gov

Table of Mentioned Compounds

Compound Name
Fli-1-IN-1 (fumarate)
Daidzein
Genistein
Ifosfamide
Kaempferol
Quercetin
TFP

Development of Preclinical Models

The study of Ewing sarcoma, a malignancy driven by the EWS-FLI1 fusion oncoprotein, and the development of targeted therapeutics like Fli-1-IN-1 (fumarate) are critically dependent on the availability of robust preclinical models. These models are essential for understanding tumor biology and evaluating the efficacy of novel inhibitors. However, creating models that faithfully recapitulate the human disease presents significant challenges.

Utility of Human Mesenchymal Stem Cells (MSCs) as Progenitor Models

Given the difficulties with transgenic mouse models, researchers have turned to in vitro systems, with human mesenchymal stem cells (MSCs) emerging as a leading candidate for modeling Ewing sarcoma. frontiersin.org MSCs are multipotent progenitor cells that are considered a likely cell of origin for the disease. oncotarget.complos.org

The utility of MSCs as a progenitor model is supported by several key findings:

Permissive Cellular Environment: Unlike most primary cell types, MSCs are tolerant to the expression of EWS-FLI1 with minimal toxicity. frontiersin.orgmdpi.com This permissiveness allows for stable expression of the oncoprotein to study its downstream effects.

Induction of a Sarcoma-Like State: Ectopic expression of EWS-FLI1 in human MSCs (hMSCs) initiates a transition to a state that mimics many features of Ewing sarcoma. frontiersin.orgplos.org This includes the upregulation of characteristic cell surface markers like CD99, the adoption of neuroectodermal features, and a halt in the cells' normal differentiation pathways. frontiersin.org

Transcriptional Reprogramming: The introduction of EWS-FLI1 into hMSCs generates a global gene expression profile that is strikingly similar to that found in primary Ewing sarcoma tumors. biorxiv.orgfrontiersin.org This allows for the detailed study of how EWS-FLI1 functions as an aberrant transcription factor to reprogram the cellular machinery. frontiersin.org

Influence of Developmental Stage: The response to EWS-FLI1 varies depending on the source of the MSCs. For example, human pediatric MSCs (hpMSCs) exhibit a transcriptional response that is quantitatively and qualitatively more pronounced than that of human adult MSCs (haMSCs). biorxiv.org Furthermore, human embryonic stem cell-derived MSCs (heMSCs) have been identified as another potential progenitor source, reinforcing the idea that an early developmental context is critical for tumorigenesis. biorxiv.org

Limitations and Insights: A crucial observation is that while murine MSCs expressing EWS-FLI1 can form tumors when injected into immunodeficient mice, human MSCs engineered to express the oncoprotein typically fail to do so. frontiersin.orgmdpi.com This suggests that while EWS-FLI1 is a powerful driver, additional genetic or epigenetic events are necessary for the full malignant transformation of human cells. frontiersin.org

Therefore, human MSCs serve as an invaluable molecular tool to dissect the early events of EWS-FLI1-mediated oncogenesis, providing a biologically relevant platform to investigate disease mechanisms and test targeted inhibitors. frontiersin.org

FeatureUtility in Modeling Ewing SarcomaReferences
PermissivenessMSCs tolerate EWS-FLI1 expression, which is cytotoxic in most other primary cell types, providing a stable system for study. oncotarget.comfrontiersin.orgplos.org
Phenotypic ChangesEWS-FLI1 expression in MSCs induces changes similar to Ewing sarcoma, including altered morphology and upregulation of the marker CD99. frontiersin.org
Transcriptional FidelityThe gene expression signature of MSCs with EWS-FLI1 closely resembles that of primary Ewing sarcoma tumors. biorxiv.orgfrontiersin.org
Differentiation BlockEWS-FLI1 blocks the normal differentiation of MSCs into osteoblasts, chondrocytes, and adipocytes, a key feature of the cancer. tum.debiorxiv.org
Oncogenic TransformationWhile murine MSCs can be transformed to a tumorigenic state, human MSCs require additional factors, highlighting the complexity of human cancer development. frontiersin.orgmdpi.com

Future Directions and Emerging Research Avenues for Fli1/ews Fli1 Targeting

Optimization of Inhibitory Scaffolds and Derivative Compounds

The development of small molecules that can disrupt the activity of EWS-FLI1 is a promising area of research. One such molecule, YK-4-279, has been shown to block the interaction of EWS-FLI1 with RNA helicase A. nih.gov Further research is focused on optimizing the chemical structure of these inhibitors to improve their potency and reduce potential side effects. This includes the design and synthesis of new analogs and derivatives. acs.orggoogle.com For example, structure-activity relationship studies have been conducted on analogs of YK-4-279 to identify modifications that enhance its inhibitory effects on EWS-FLI1's transcriptional activity. acs.org

Strategies for Overcoming Challenges in Targeting Transcription Factors

Targeting transcription factors like EWS-FLI1 presents several challenges. mdpi.com One major hurdle is their lack of a well-defined binding pocket, which makes it difficult to design small molecules that can bind with high affinity and specificity. nih.gov Additionally, transcription factors often have a complex and dynamic structure, which can further complicate drug design. nih.gov

To overcome these challenges, researchers are exploring a variety of strategies, including:

Targeting protein-protein interactions: This approach focuses on developing molecules that can disrupt the interaction of EWS-FLI1 with other proteins that are essential for its function. nih.gov

Modulating protein expression or degradation: Another strategy is to develop drugs that can either decrease the expression of EWS-FLI1 or promote its degradation. nih.gov

Targeting DNA binding: Researchers are also working on developing molecules that can prevent EWS-FLI1 from binding to DNA, thereby blocking its ability to regulate gene expression. nih.gov

Exploration of Novel Downstream or Upstream Interacting Partners of EWS-FLI1 as Alternative Therapeutic Targets

Given the difficulties in directly targeting EWS-FLI1, researchers are also investigating its downstream and upstream interacting partners as potential therapeutic targets. mdpi.come-century.us This approach is based on the idea that by targeting these other proteins, it may be possible to indirectly inhibit the activity of EWS-FLI1. frontiersin.org

Some of the key downstream targets of EWS-FLI1 that are being investigated include:

DAX-1: This orphan nuclear receptor is a direct target of EWS-FLI1 and has been shown to be essential for its oncogenic activity. frontiersin.orgmdpi.com

NKX2-2: This transcription factor is another direct target of EWS-FLI1 and is involved in mediating its oncogenic effects. mdpi.commdpi.com

GLI1: This transcription factor is a key component of the Hedgehog signaling pathway and has been shown to be a direct target of EWS-FLI1. frontiersin.org

Upstream regulators of EWS-FLI1 are also being explored as potential therapeutic targets. For example, the BRD4 inhibitor JQ1 has been shown to suppress the transcriptional activity of EWS-FLI1. mdpi.com

Further Elucidation of FLI1/EWS-FLI1 in Different Cellular Contexts

The function of FLI1 and EWS-FLI1 can vary depending on the cellular context. frontiersin.org For example, in some cell types, EWS-FLI1 can promote cell proliferation, while in others it can induce apoptosis. mdpi.com Further research is needed to better understand how the cellular environment influences the activity of these proteins. This knowledge could be used to develop more targeted therapies that are effective in specific cellular contexts. e-century.us

Investigation of FLI1's Bidirectional Regulatory Roles (Agonists vs. Antagonists)

FLI1 can act as both a transcriptional activator and a repressor, depending on the context. researchgate.net This bidirectional regulatory role is not fully understood, but it is thought to be important for its function in both normal development and disease. nih.gov Further research is needed to elucidate the mechanisms that determine whether FLI1 acts as an agonist or an antagonist. This knowledge could be used to develop drugs that can selectively modulate the activity of FLI1 in a desired manner.

Role in Disease Microenvironment (e.g., Tumor Microenvironment, Pericyte Dysfunction)

The tumor microenvironment plays a critical role in the development and progression of cancer. frontiersin.org EWS-FLI1 has been shown to interact with various components of the tumor microenvironment, including endothelial cells and pericytes. mdpi.commdpi.com This interaction can lead to changes in the tumor microenvironment that promote tumor growth and metastasis. Further research is needed to better understand the role of EWS-FLI1 in the tumor microenvironment. This knowledge could be used to develop new therapies that target the tumor microenvironment in addition to the cancer cells themselves.

Application of Advanced Genomic and Proteomic Technologies

Advanced genomic and proteomic technologies are providing new insights into the function of FLI1 and EWS-FLI1. researchgate.netmdpi.com These technologies are being used to:

Identify new downstream targets of EWS-FLI1. oncotarget.com

Characterize the protein-protein interaction network of EWS-FLI1. nih.gov

Identify biomarkers that can be used to predict response to therapy. researchgate.net

The data generated by these technologies is being used to develop new and more effective therapies for Ewing sarcoma and other cancers that are driven by FLI1 and EWS-FLI1.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when evaluating Fli-1-IN-1 (fumarate) in oncological models?

  • Methodological Answer :

  • Use controlled variables (e.g., consistent dosing, vehicle controls) to isolate the compound’s effects. Include dose-response curves to establish efficacy thresholds and toxicity profiles.

  • Ensure reproducibility by repeating experiments across biological replicates and reporting conditions like cell line authentication, passage numbers, and culture media .

  • Validate assays using positive/negative controls (e.g., known FLI-1 inhibitors) to confirm specificity.

    • Example Data Table :
ParameterDescriptionReference Standard
Dosage Range0.1–100 µM in 3D spheroid modelsPrior FLI-1 inhibitors
Incubation Time24–72 hrs with time-course analysisISO 10993-5 guidelines

Q. How should researchers address contradictory results in Fli-1-IN-1 (fumarate) cytotoxicity assays?

  • Methodological Answer :

  • Conduct sensitivity analyses to identify variables causing discrepancies (e.g., cell line heterogeneity, batch-to-batch compound variability).
  • Apply statistical frameworks like ANOVA with post-hoc tests to compare inter-group differences and confirm reproducibility .
  • Cross-validate findings using orthogonal methods (e.g., flow cytometry for apoptosis vs. Western blot for caspase activation).

Q. What are the key steps to ensure ethical and feasible research on Fli-1-IN-1 (fumarate)?

  • Methodological Answer :

  • Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
  • Feasible : Verify access to validated FLI-1 assays and compound purity data.
  • Ethical : Adhere to institutional review protocols for in vivo studies, including humane endpoints .

Advanced Research Questions

Q. How can researchers optimize Fli-1-IN-1 (fumarate) assays for mechanistic studies in FLI-1-driven malignancies?

  • Methodological Answer :

  • Use CRISPR-Cas9 knockout models to confirm FLI-1 specificity. Pair with transcriptomic profiling (RNA-seq) to identify downstream pathways.

  • Integrate multi-omics data (proteomics, epigenetics) to map compound-induced changes .

  • Apply high-content imaging to quantify nuclear translocation of FLI-1 pre/post-treatment.

    • Example Workflow :
     Compound Treatment → FLI-1 ChIP-seq → Pathway Enrichment Analysis → Functional Validation (siRNA/Rescue Experiments)  

Q. What strategies resolve conflicting data between in vitro and in vivo efficacy of Fli-1-IN-1 (fumarate)?

  • Methodological Answer :

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to assess bioavailability and tissue penetration.
  • Use patient-derived xenografts (PDX) to bridge in vitro and in vivo results .
  • Analyze tumor microenvironment interactions (e.g., cytokine profiling) to identify compensatory resistance mechanisms.

Q. How should researchers structure a manuscript to highlight Fli-1-IN-1 (fumarate)’s novel mechanisms?

  • Methodological Answer :

  • Follow IMRaD (Introduction, Methods, Results, Discussion) with emphasis on:

  • Results : Present data aligned with research questions (e.g., FLI-1 binding affinity, downstream gene suppression).

  • Tables/Figures : Use self-explanatory titles and SI units. Avoid duplicating data in text and figures .

  • Discuss limitations (e.g., off-target effects) and propose follow-up studies using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .

    • Example Figure Legend :
      *Figure 3. Dose-dependent inhibition of FLI-1 transcriptional activity by Fli-1-IN-1 (fumarate) in leukemia cell lines (n=6). Error bars: SEM; **p<0.001 vs. control (two-tailed t-test).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.